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Abstract
These application notes provide a comprehensive overview of the preclinical evidence and

methodologies for utilizing ACT-1004-1239, a first-in-class, potent, and selective CXCR7

(ACKR3) antagonist, to promote myelin repair.[1][2] ACT-1004-1239 demonstrates a dual

mechanism of action by both reducing neuroinflammation and directly enhancing the

maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2]

The protocols detailed herein are based on established murine models of demyelination and in

vitro oligodendrocyte differentiation assays, providing a robust framework for investigating the

therapeutic potential of ACT-1004-1239 in demyelinating diseases such as multiple sclerosis.

Introduction
Current therapeutic strategies for multiple sclerosis (MS) primarily focus on modulating the

immune system to reduce the frequency and severity of relapses. However, there is a

significant unmet need for therapies that promote the regeneration of myelin, the protective

sheath around nerve fibers that is damaged in MS, to prevent progressive disability.[1][2] The

chemokine receptor CXCR7, also known as ACKR3, has emerged as a promising therapeutic

target. It acts as a scavenger for the chemokine CXCL12, thereby regulating its local

concentration.[3] By antagonizing CXCR7, ACT-1004-1239 increases the bioavailability of

CXCL12, which has been shown to promote the differentiation of OPCs, the cells responsible

for myelination in the central nervous system (CNS).[1][2] Preclinical studies have
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demonstrated that ACT-1004-1239 effectively reduces disease severity in experimental

autoimmune encephalomyelitis (EAE), a model of MS, and accelerates remyelination in the

cuprizone-induced model of demyelination.[1][4]

Mechanism of Action: CXCR7 Antagonism
ACT-1004-1239 is an orally available small molecule that acts as a potent and selective

antagonist of the CXCR7 receptor.[1][5] The primary mechanism through which ACT-1004-
1239 is proposed to promote myelin repair involves the modulation of the CXCL12/CXCR4

signaling axis in OPCs.

CXCR7 Scavenging Activity: Under normal conditions, CXCR7 binds and internalizes

CXCL12, effectively reducing its extracellular concentration.

ACT-1004-1239 Inhibition: By blocking CXCR7, ACT-1004-1239 prevents the scavenging of

CXCL12, leading to an increase in its local bioavailability in the CNS.[4][6]

Enhanced CXCR4 Signaling: The elevated levels of CXCL12 can then bind to its signaling

receptor, CXCR4, which is expressed on OPCs.

OPC Differentiation and Myelination: Activation of the CXCR4 receptor on OPCs promotes

their differentiation into mature, myelinating oligodendrocytes, leading to enhanced myelin

repair.[1][2]
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Caption: Proposed mechanism of ACT-1004-1239 in promoting myelin repair.

Data Presentation
In Vivo Efficacy in MOG-Induced EAE Model
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Parameter Vehicle
ACT-1004-1239
(10 mg/kg, bid)

ACT-1004-1239
(30 mg/kg, bid)

ACT-1004-1239
(100 mg/kg,
bid)

Mean Clinical

Score (day 18)
3.5 2.8 2.2** 1.5***

CNS Immune

Cell Infiltrates

(cells/mm²) (day

18)

1250 980 750 550

Plasma

Neurofilament

Light Chain

(pg/mL) (day 25)

850 650 500* 350

Survival Rate

(%) (day 28)
60 80 90 100

*p < 0.05, **p <

0.01, ***p <

0.001 vs.

Vehicle. Data

adapted from

Pouzol L, et al.

FASEB J. 2021.

[1]
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Parameter Vehicle
ACT-1004-1239 (100 mg/kg,
bid)

Myelinated Area (%) (Corpus

Callosum)
65 85

Mature Oligodendrocytes

(Olig2+/CC1+) (cells/mm²)
150 250

**p < 0.01 vs. Vehicle.

Treatment administered for 3

weeks following 5 weeks of

cuprizone diet. Data adapted

from Pouzol L, et al. FASEB J.

2021.[1]

In Vitro Oligodendrocyte Precursor Cell (OPC)
Differentiation

Parameter Control
ACT-1004-1239 (1
µM)

ACT-1004-1239 (10
µM)

Differentiated

Oligodendrocytes

(MBP+) (%)

20 35 45**

p < 0.05, **p < 0.01

vs. Control. Data

represents the

percentage of MBP-

positive cells after 5

days of differentiation.

Adapted from Pouzol

L, et al. FASEB J.

2021.[1]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4704822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MOG₃₅₋₅₅-Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE, a widely used animal model for MS, and

subsequent treatment with ACT-1004-1239 to assess its therapeutic efficacy.

Materials:

Female C57BL/6 mice, 8-10 weeks old

Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis Toxin (PTX)

ACT-1004-1239

Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

Immunization (Day 0):

Prepare an emulsion of MOG₃₅₋₅₅ in CFA (final concentration of 2 mg/mL MOG₃₅₋₅₅).

Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse

(total of 200 µg MOG₃₅₋₅₅ per mouse).

Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

PTX Booster (Day 2):

Administer a second dose of 200 ng of PTX i.p.

Clinical Scoring:
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Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-

immunization.

Use a standard EAE scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb

weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.

Treatment with ACT-1004-1239:

Initiate treatment at the onset of clinical signs (typically around day 10-12).

Prepare ACT-1004-1239 in the vehicle at the desired concentrations (e.g., 10, 30, 100

mg/kg).

Administer ACT-1004-1239 or vehicle orally (p.o.) twice daily (bid).

Endpoint Analysis (e.g., Day 18-28):

At the study endpoint, euthanize mice and collect CNS tissue (brain and spinal cord) for

histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and

flow cytometry to quantify immune cell infiltration.

Collect blood for analysis of plasma neurofilament light chain, a biomarker of neuro-axonal

damage.
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(MOG/CFA & PTX)

Day 2:
PTX Booster

Day 7:
Start Clinical Scoring

Day 10-12:
Onset of EAE

Initiate Treatment
(ACT-1004-1239 or Vehicle)
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(Histology, Flow Cytometry)

Click to download full resolution via product page

Caption: Experimental workflow for the MOG-induced EAE model.

Cuprizone-Induced Demyelination
This model is used to study de- and remyelination in the absence of a significant inflammatory

response, allowing for a more direct assessment of the pro-myelinating effects of ACT-1004-
1239.
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Materials:

Male C57BL/6 mice, 8 weeks old

Cuprizone (bis-cyclohexanone oxaldihydrazone)

Powdered rodent chow

ACT-1004-1239

Vehicle

Procedure:

Demyelination Phase (5 weeks):

Feed mice a diet of 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to

induce demyelination.

Remyelination and Treatment Phase (3 weeks):

After 5 weeks, return mice to a normal chow diet to allow for spontaneous remyelination.

Initiate treatment with ACT-1004-1239 (e.g., 100 mg/kg, p.o., bid) or vehicle.

Endpoint Analysis:

At the end of the treatment period (total of 8 weeks), euthanize mice.

Perfuse with 4% paraformaldehyde and collect brains for histological analysis.

Stain brain sections with Luxol Fast Blue to assess the extent of myelination in the corpus

callosum.

Perform immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1) to quantify

the number of mature oligodendrocytes.
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Caption: Experimental workflow for the cuprizone-induced demyelination model.

In Vitro Oligodendrocyte Precursor Cell (OPC)
Differentiation Assay
This assay allows for the direct assessment of the effect of ACT-1004-1239 on the

differentiation of OPCs into mature oligodendrocytes.

Materials:

Primary rat OPCs

OPC proliferation medium (e.g., DMEM/F12, B27 supplement, PDGF-AA, FGF-2)

OPC differentiation medium (e.g., DMEM/F12, B27 supplement, T3)

ACT-1004-1239

DMSO (vehicle)

Poly-D-lysine coated plates/coverslips

Antibodies for immunocytochemistry (e.g., anti-MBP for mature oligodendrocytes, DAPI for

nuclear staining)

Procedure:

OPC Culture:

Isolate OPCs from neonatal rat cortices.

Culture and expand OPCs in proliferation medium on poly-D-lysine coated plates.
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Differentiation Induction:

Plate OPCs onto coverslips in proliferation medium.

After 24 hours, switch to differentiation medium to induce maturation.

Treat cells with various concentrations of ACT-1004-1239 (e.g., 1-10 µM) or vehicle

(DMSO).

Immunocytochemistry (after 5 days):

Fix the cells with 4% paraformaldehyde.

Permeabilize and block non-specific binding.

Incubate with primary antibody against Myelin Basic Protein (MBP).

Incubate with a fluorescently labeled secondary antibody and DAPI.

Quantification:

Acquire images using a fluorescence microscope.

Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained

nuclei.

Conclusion
ACT-1004-1239 represents a promising therapeutic agent for demyelinating diseases by

targeting both neuroinflammation and remyelination. The data and protocols presented here

provide a solid foundation for researchers to further investigate the therapeutic potential of this

novel CXCR7 antagonist. The use of standardized and well-characterized preclinical models is

crucial for obtaining reproducible and translatable results in the development of new myelin

repair therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15605341?utm_src=pdf-body
https://www.benchchem.com/product/b15605341?utm_src=pdf-body
https://www.benchchem.com/product/b15605341?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CXCR7 Is Involved in Human Oligodendroglial Precursor Cell Maturation - PMC
[pmc.ncbi.nlm.nih.gov]

2. rupress.org [rupress.org]

3. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Activation of CXCR7 receptor promotes oligodendroglial cell maturation - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for ACT-1004-1239 in
Myelin Repair Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605341#using-act-1004-1239-to-promote-myelin-
repair]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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